2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4,5-bis(4-chlorophenyl)-1,2,4-triazole-3-thiol with N’-(4-methoxybenzylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The molecular pathways involved in this process include the inhibition of DNA synthesis and the induction of apoptosis .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of chemical and biological properties. Similar compounds include:
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
These compounds share a similar triazole core but differ in their substituents, which can significantly affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H19Cl2N5O2S |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-21-12-2-16(3-13-21)14-27-28-22(32)15-34-24-30-29-23(17-4-6-18(25)7-5-17)31(24)20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
VHWSLWWZQZGZCV-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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